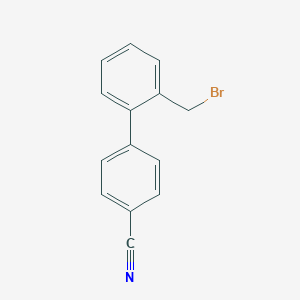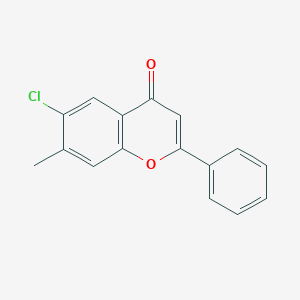
Psychoverlan
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Psychoverlan is a compound that has been studied for its potential therapeutic effects, particularly in the management of nervous disturbances and behavior disorders in children and adolescents . It is known to contain magnesium, which plays a positive role in psychiatric illnesses and has been shown to reduce auditory brain stem problems .
Applications De Recherche Scientifique
Psychoverlan has been studied for its applications in various fields:
Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.
Biology: It has been studied for its effects on the nervous system and its potential therapeutic applications in managing psychiatric disorders.
Mécanisme D'action
Target of Action
Magnesium, a component of psychoverlan, is known to play a fundamental role as a co-factor in more than 300 enzymatic reactions involving energy metabolism and nucleic acid synthesis . It is also involved in several processes including hormone receptor binding, gating of calcium channels, transmembrane ion flux, and regulation of adenylate cyclase .
Mode of Action
For instance, it regulates neuronal activity, controls vasomotor tone, and influences cardiac excitability .
Biochemical Pathways
Magnesium, a component of this compound, is involved in various metabolic cycles, playing a significant role in cellular energy metabolism, synthesis of nucleic acid, protein, and cytokine, regulation of various transporters and ion channels, and plasma membrane integrity .
Pharmacokinetics
Magnesium, a component of this compound, is known to be absorbed in the body and distributed principally between bone, muscle, and soft tissues .
Result of Action
Magnesium, a component of this compound, is known to have a positive role in psychiatric illness and auditory brain stem problems .
Action Environment
It is known that environmental factors can influence the course of mental disorders , which could potentially impact the efficacy of this compound.
Analyse Biochimique
Biochemical Properties
Psychoverlan plays a role in biochemical reactions, particularly those involving glutamate, a key neurotransmitter in the brain . It interacts with various enzymes, proteins, and other biomolecules. For instance, it is involved in the modulation of glutamate receptors, which play a crucial role in neural development, differentiation, and synaptic plasticity .
Cellular Effects
This compound has significant effects on various types of cells and cellular processes. It influences cell function by modulating glutamate receptor-mediated excitatory neurotransmission . This modulation can impact cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with glutamate receptors. It is believed to influence the activation of these receptors, which in turn affects the transmission of signals in the brain . This interaction can lead to changes in gene expression and can influence enzyme activation or inhibition .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed over time. Studies have shown that it can have long-term effects on cellular function
Metabolic Pathways
This compound is involved in several metabolic pathways, particularly those involving glutamate. Glutamate is a critical component of the tryptophan-kynurenine pathway and inflammatory activation . This compound’s interaction with this pathway could potentially affect metabolic flux or metabolite levels.
Subcellular Localization
Glutamate, a component of this compound, is known to be localized in various compartments within the cell, allowing for control of protein synthesis with respect to space and time . This suggests that this compound could potentially have similar localization properties.
Méthodes De Préparation
The preparation of Psychoverlan involves the synthesis of magnesium L-glutamate tetrahydrate. This compound can be synthesized through the reaction of L-glutamic acid with magnesium salts under controlled conditions . The industrial production methods typically involve the use of high-purity reagents and precise reaction conditions to ensure the consistency and efficacy of the final product .
Analyse Des Réactions Chimiques
Psychoverlan undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens or nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used .
Comparaison Avec Des Composés Similaires
Psychoverlan is unique in its composition and therapeutic effects. Similar compounds include:
Magnesium L-glutamate hydrobromide: Used as a food additive and flavor enhancer.
Magnesium L-glutamate dihydrate: Used in various industrial applications.
These compounds share similar chemical structures and properties but differ in their specific applications and therapeutic effects.
Propriétés
Numéro CAS |
53459-38-4 |
|---|---|
Formule moléculaire |
C5H10BrMgNO4 |
Poids moléculaire |
252.35 g/mol |
Nom IUPAC |
magnesium;(2S)-2-aminopentanedioate;hydrobromide |
InChI |
InChI=1S/C5H9NO4.BrH.Mg/c6-3(5(9)10)1-2-4(7)8;;/h3H,1-2,6H2,(H,7,8)(H,9,10);1H;/t3-;;/m0../s1 |
Clé InChI |
JCAIYJTVFMYNLX-QTNFYWBSSA-N |
SMILES |
C(CC(=O)[O-])C(C(=O)[O-])N.[Mg+2].Br |
SMILES isomérique |
C(CC(=O)O)[C@@H](C(=O)O)N.[Mg].Br |
SMILES canonique |
C(CC(=O)O)C(C(=O)O)N.[Mg].Br |
Key on ui other cas no. |
53459-38-4 |
Synonymes |
Psychoverlan |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the primary behavioral effects observed with Magnesium glutamate hydrobromide treatment in clinical studies?
A1: A long-term study involving 19 young females treated with Magnesium glutamate hydrobromide for an average of 11.4 months demonstrated an improvement in the general state of health in 13 subjects. This improvement was attributed to the drug's harmonizing effect on psychic and vegetative functions []. Additionally, the treatment did not lead to tiredness or somnolence [].
Q2: Were there any notable side effects or adverse events observed in the long-term study on Magnesium glutamate hydrobromide?
A2: Importantly, the long-term study reported no intolerance phenomena or side effects associated with Magnesium glutamate hydrobromide treatment []. Furthermore, despite the presence of bromide in the compound, no cases of brominism or bromine intoxication were observed [].
Q3: What is the current understanding of the mechanism of action of Magnesium glutamate hydrobromide?
A4: While the provided abstracts lack detailed information on the specific mechanism of action of Magnesium glutamate hydrobromide, one abstract mentions psychopharmacological studies investigating the mode and site of action []. Further research is crucial to elucidate the precise molecular targets and pathways involved in its effects.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


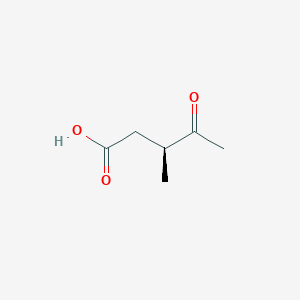
![2-[[(2S)-1-[[2-amino-3-[(6-hydroxy-1-methyl-1,2,3,4-tetrahydroisoquinoline-3-carbonyl)-methylamino]butanoyl]-[(E)-[5-(2,4-dioxopyrimidin-1-yl)-4-hydroxyoxolan-2-ylidene]methyl]amino]-4-methylsulfanyl-1-oxobutan-2-yl]carbamoylamino]-3-(3-hydroxyphenyl)propanoic acid](/img/structure/B114963.png)
![[3,4,5-Triacetyloxy-6-(2-phenylethoxy)oxan-2-yl]methyl acetate](/img/structure/B114964.png)
![O-Des[2-aminoethyl]-O-carboxymethyl-dehydroamlodipine](/img/structure/B114965.png)


![(2R)-3-hydroxy-2-[[(5S,6S)-1,6,9,14-tetrahydroxy-5-[(2S,3R,4S,5S,6R)-3-hydroxy-6-methyl-5-(methylamino)-4-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-11-methoxy-3-methyl-8,13-dioxo-5,6-dihydrobenzo[a]tetracene-2-carbonyl]amino]propanoic acid](/img/structure/B114970.png)
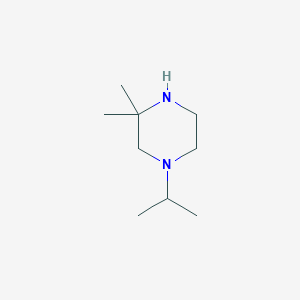
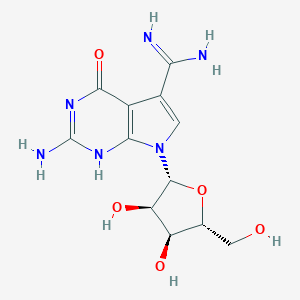


![Methyl 6-[[2-[4-hydroxy-3-[2-hydroxy-5-[2-[(2-methoxycarbonyl-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptan-6-yl)amino]-2-oxoethyl]phenyl]phenyl]acetyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate](/img/structure/B114988.png)
